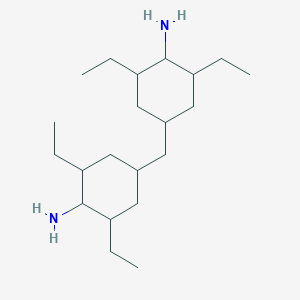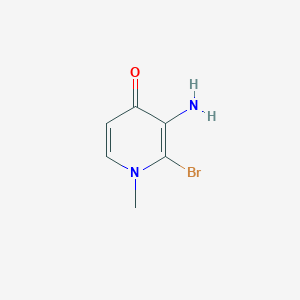
3-Amino-2-bromo-1-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-bromo-1-methylpyridin-4(1H)-one is a heterocyclic organic compound. Compounds of this type are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one followed by amination. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and amination reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the removal of the bromine atom.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-2-bromo-1-methylpyridin-4(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for bioactive compounds.
Medicine: Possible applications in drug development, particularly in the design of inhibitors or modulators of biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-Amino-2-bromo-1-methylpyridin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The bromine and amino groups could play crucial roles in binding interactions.
類似化合物との比較
Similar Compounds
- 3-Amino-2-chloro-1-methylpyridin-4(1H)-one
- 3-Amino-2-fluoro-1-methylpyridin-4(1H)-one
- 3-Amino-2-iodo-1-methylpyridin-4(1H)-one
Uniqueness
The presence of the bromine atom in 3-Amino-2-bromo-1-methylpyridin-4(1H)-one may confer unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
3-amino-2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,8H2,1H3 |
InChIキー |
YGGWSLUQCXYJPN-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=O)C(=C1Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


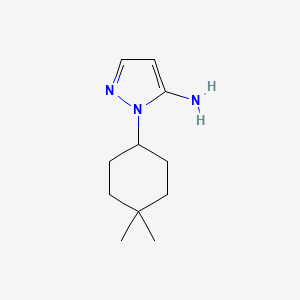
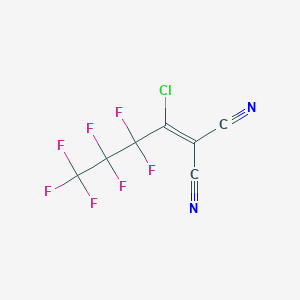
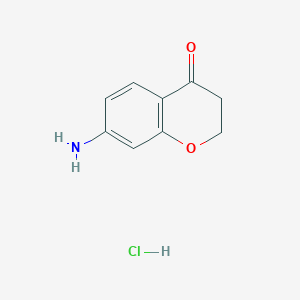
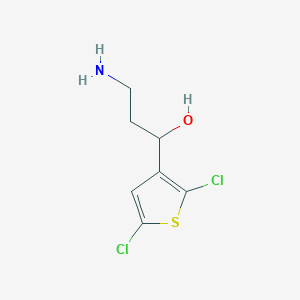
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
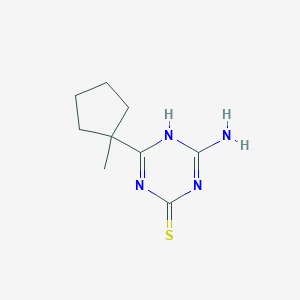
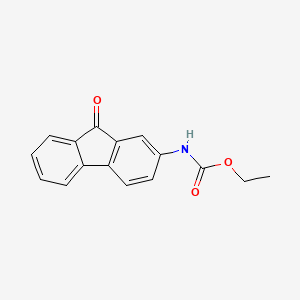
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
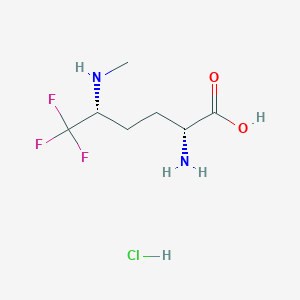

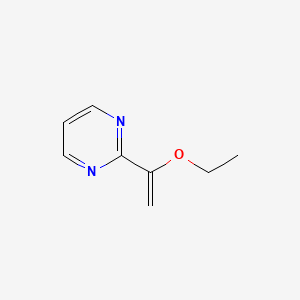
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
